Molecular Topology and Conformational Flexibility: Dihydrobenzofuran Core vs. Aromatic Benzofuran Scaffolds
The 2,3-dihydrobenzofuran core of 1443979-63-2 provides distinct topological and conformational properties compared to fully aromatic benzofuran analogs such as 2-(7-methoxybenzofuran-2-yl)acetonitrile (CAS 555154-94-4). In structure-activity relationship (SAR) studies of benzofuran/dihydrobenzofuran carboxamide derivatives, the dihydrobenzofuran scaffold exhibited comparable or enhanced cytotoxic potency relative to aromatic benzofuran counterparts across multiple cancer cell lines, while also conferring differential NF-κB inhibitory activity due to altered spatial presentation of functional groups [1]. The saturated C2-C3 bond introduces stereochemical complexity and influences the vector of the C2-acetonitrile substituent, affecting both target engagement and off-target interactions [2].
| Evidence Dimension | Cytotoxic potency across six human cancer cell lines (SRB assay) |
|---|---|
| Target Compound Data | Not directly assayed for 1443979-63-2 |
| Comparator Or Baseline | Benzofuran-2-carboxamides vs. 2,3-dihydrobenzofuran-2-carboxamides: both classes exhibited potent cytotoxicity at low micromolar concentrations against ACHN, HCT15, MM231, NUGC-3, NCI-H23, and PC-3 cell lines |
| Quantified Difference | Dihydrobenzofuran derivatives demonstrated comparable cytotoxic activity to benzofuran analogs, with specific substitution patterns on the N-phenyl ring potentiating activity via +M electronic effects |
| Conditions | Sulforhodamine B (SRB) assay; 60 novel benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives |
Why This Matters
The dihydrobenzofuran core provides a conformationally distinct scaffold that can be strategically employed in scaffold-hopping campaigns to explore alternative binding modes or circumvent intellectual property constraints associated with aromatic benzofuran chemotypes.
- [1] Choi M, Jo H, Park HJ, et al. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorg Med Chem Lett. 2015;25(12):2545-2549. doi:10.1016/j.bmcl.2015.04.050. View Source
- [2] Saleeb M, et al. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. Eur J Med Chem. 2023;256:115419. doi:10.1016/j.ejmech.2023.115419. View Source
